molecular formula C11H15N5O4 B1675857 N6-Methyladenosine CAS No. 1867-73-8

N6-Methyladenosine

Cat. No. B1675857
CAS RN: 1867-73-8
M. Wt: 281.27 g/mol
InChI Key: VQAYFKKCNSOZKM-UHFFFAOYSA-N
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Description

N6-Methyladenosine is a naturally occurring modified nucleoside found in various RNA molecules, including messenger RNA, transfer RNA, ribosomal RNA, and small nuclear RNA. It was first identified in the 1970s and is one of the most prevalent internal modifications in eukaryotic messenger RNA. This modification plays a crucial role in regulating gene expression and various biological processes, including RNA stability, splicing, translation, and degradation .

Scientific Research Applications

N6-Methyladenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study RNA modifications and their effects on RNA structure and function.

    Biology: this compound is crucial for understanding post-transcriptional regulation of gene expression. It is involved in processes such as RNA splicing, nuclear export, and translation.

    Medicine: Research on this compound has implications for cancer therapy, as its dysregulation is associated with various cancers. It is also studied for its role in viral infections and immune responses.

    Industry: this compound is used in the development of RNA-based therapeutics and diagnostics

Mechanism of Action

N6-Methyladenosine exerts its effects through a complex mechanism involving various molecular targets and pathways:

Safety and Hazards

m6A is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

m6A modification opens a new chapter in epigenetics and has recently become a research hotspot . It has been intensely studied in recent years and is considered as one of the most prevalent and abundant post-transcriptional modifications . It has crucial roles in multiple cancers, including in urological malignancies such as renal cell carcinoma, bladder cancer, and prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Methyladenosine can be synthesized through several chemical routes. One common method involves the methylation of adenosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. Another approach involves the use of S-adenosylmethionine as a methyl donor in the presence of methyltransferase enzymes .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using engineered microorganisms. These microorganisms are genetically modified to overexpress specific methyltransferase enzymes that catalyze the methylation of adenosine. The process is carried out in large-scale bioreactors under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N6-Methyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N6-Methyladenosine is unique among RNA modifications due to its widespread occurrence and significant impact on RNA metabolism. Similar compounds include:

This compound stands out due to its dynamic and reversible nature, which allows for fine-tuned regulation of gene expression and cellular processes.

properties

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAYFKKCNSOZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859685
Record name N-Methyl-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60209-41-8, 65494-95-3, 1867-73-8
Record name NSC409168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N6-Methyladenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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